molecular formula C7H4Cl3NO B2975089 2,4,5-Trichlorobenzamide CAS No. 70439-09-7

2,4,5-Trichlorobenzamide

Cat. No.: B2975089
CAS No.: 70439-09-7
M. Wt: 224.47
InChI Key: MTYZXAXLEROYRE-UHFFFAOYSA-N
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Description

2,4,5-Trichlorobenzamide is a chemical compound with the molecular formula C7H4Cl3NO. It is a derivative of benzamide, where three chlorine atoms are substituted at the 2nd, 4th, and 5th positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trichlorobenzamide typically involves the chlorination of benzamide. One common method is the reaction of benzamide with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms at the desired positions on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a similar chlorination process, but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trichlorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The compound can be reduced to form 2,4,5-trichloroaniline using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium hydroxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution: Formation of various substituted benzamides.

    Reduction: Formation of 2,4,5-trichloroaniline.

    Oxidation: Formation of trichlorobenzoic acids.

Scientific Research Applications

2,4,5-Trichlorobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems and its role as a precursor in the synthesis of bioactive molecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,5-Trichlorobenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and the functional groups present. The pathways involved in its action are often related to its ability to undergo substitution or reduction reactions, leading to the formation of active metabolites.

Comparison with Similar Compounds

    2,4,6-Trichlorobenzamide: Similar in structure but with chlorine atoms at different positions.

    2,4,5-Trichlorophenoxyacetic acid: A related compound with similar chlorination patterns but different functional groups.

    2,4,5-Trichloroaniline: A reduction product of 2,4,5-Trichlorobenzamide.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2,4,5-trichlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl3NO/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYZXAXLEROYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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